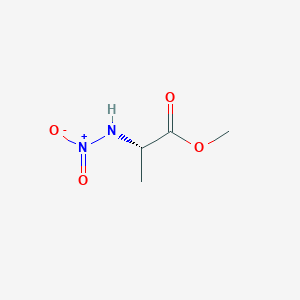

Alanine, N-nitro-, methyl ester (9CI)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alanine, N-nitro-, methyl ester typically involves the esterification of alanine with methanol in the presence of a catalyst. One common method is the reaction of alanine with methanol and trimethylchlorosilane at room temperature . This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

Alanine, N-nitro-, methyl ester can undergo various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitroso or other nitrogen-containing functional groups.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: Products may include nitroso derivatives or other oxidized nitrogen compounds.

Reduction: The primary product is the corresponding amino ester.

Substitution: Various substituted esters or amides can be formed depending on the nucleophile used.

Applications De Recherche Scientifique

Organic Synthesis

Efficient Synthesis of Amino Acid Derivatives

One notable application of Alanine, N-nitro-, methyl ester is in the synthesis of γ-amino methyl esters. A study demonstrated a novel 'one pot' method for converting nitroalkanes to γ-nitro-aliphatic methyl esters using microwave irradiation. This method significantly enhances yield compared to traditional heating methods, making it a valuable approach in organic chemistry for synthesizing amino acid derivatives such as GABA analogues .

Table 1: Comparison of Synthesis Methods for γ-Nitro-Aliphatic Methyl Esters

| Method | Yield (%) | Reaction Time (min) | Conditions |

|---|---|---|---|

| Microwave Irradiation | 85 | 5 | DBU, Sealed Vessel |

| Conventional Heating | 65 | 30 | Standard Heating |

Biological Research

Role as a Nitric Oxide Synthase Inhibitor

Alanine, N-nitro-, methyl ester is structurally related to N-nitro-L-arginine methyl ester (L-NAME), a well-known inhibitor of nitric oxide synthase. Research has shown that L-NAME can induce hypertension and affect various biochemical pathways in animal models. For instance, studies on rats treated with L-NAME revealed significant alterations in lipid peroxidation and endothelial nitric oxide synthase activity, indicating its potential use in hypertension research .

Case Study: Effects on Visual Evoked Potentials

In an experimental study involving chronic stress models in rats, L-NAME administration resulted in decreased brain and retina nitrite levels while affecting visual evoked potentials. This suggests that Alanine, N-nitro-, methyl ester derivatives could be instrumental in studying the neurobiological impacts of nitric oxide modulation .

Environmental Applications

Antibacterial and Algicidal Properties

Recent investigations have explored the environmental applications of N-acyl alanine methyl esters (NAMEs), which include derivatives of Alanine, N-nitro-, methyl ester. These compounds have demonstrated minor algicidal and antibacterial properties against various microorganisms, including diatoms and bacteria. This suggests potential applications in biocontrol agents for harmful algal blooms and pathogenic bacteria in marine environments .

Therapeutic Potential

Emerging Therapeutics for Inflammation and Cancer

Nitro fatty acids and related compounds have shown promise in treating inflammation and cancer. The ability of compounds like Alanine, N-nitro-, methyl ester to modulate signaling pathways involved in inflammatory responses positions them as potential therapeutic agents. Studies indicate that these compounds can influence the NF-κB signaling pathway and other pro-inflammatory mechanisms .

Mécanisme D'action

The mechanism of action of alanine, N-nitro-, methyl ester involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

Alanine, methyl ester: Lacks the nitro group, making it less reactive in redox reactions.

Glycine, N-nitro-, methyl ester: Similar structure but with a simpler amino acid backbone.

Valine, N-nitro-, methyl ester: Similar structure but with a bulkier side chain.

Uniqueness

Alanine, N-nitro-, methyl ester is unique due to the presence of both a nitro group and an ester group, which confer distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry.

Propriétés

IUPAC Name |

methyl (2S)-2-nitramidopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c1-3(4(7)10-2)5-6(8)9/h3,5H,1-2H3/t3-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXDNCFSSIUHIS-VKHMYHEASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.